molecular formula C8H10O B1314234 5-Allylcyclopent-2-enone CAS No. 61020-32-4

5-Allylcyclopent-2-enone

Cat. No.: B1314234
CAS No.: 61020-32-4
M. Wt: 122.16 g/mol
InChI Key: CADVNFCZWAMCSY-UHFFFAOYSA-N
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Description

5-Allylcyclopent-2-enone is an organic compound characterized by a cyclopentenone ring with an allyl group attached to the fifth carbon. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allylcyclopent-2-enone can be achieved through several methods. One common approach involves the reaction of allyl halides with cyclopentadiene in the presence of a catalyst such as nickel(0) complex (Ni(COD)2). This reaction proceeds under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Allylcyclopent-2-enone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield cyclopentanol derivatives.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), room temperature.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, room temperature.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds, typically at low temperatures to prevent side reactions.

Major Products

    Oxidation: Epoxides, ketones.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted cyclopentenones depending on the nucleophile used.

Scientific Research Applications

5-Allylcyclopent-2-enone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Allylcyclopent-2-enone involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This reactivity is primarily due to the electrophilic nature of the cyclopentenone ring and the allyl group, which can participate in various addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-2-enone: Lacks the allyl group, making it less reactive in certain substitution reactions.

    5-Methylcyclopent-2-enone: Contains a methyl group instead of an allyl group, leading to different reactivity and steric effects.

    5-Phenylcyclopent-2-enone: The phenyl group provides additional stability and different electronic properties compared to the allyl group.

Uniqueness

5-Allylcyclopent-2-enone is unique due to the presence of the allyl group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for creating a wide range of chemical products and studying various chemical reactions.

Properties

IUPAC Name

5-prop-2-enylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-2-4-7-5-3-6-8(7)9/h2-3,6-7H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADVNFCZWAMCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541036
Record name 5-(Prop-2-en-1-yl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61020-32-4
Record name 5-(Prop-2-en-1-yl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred ice cold (3° C.) solution of 2-allyl-5-(phenylselanyl)cyclopentanone, mixture if isomers (12.0 g, 43 mmol) in dichloromethane (200 mL) in a 1 L round bottomed-flask equipped for boil-over containment was treated with saturated aqueous ammonium chloride (45 mL), then dropwise with 30% aqueous hydrogen peroxide (22 mL), and slowly carefully warmed to room temperature. At approximately 20° C. a vigorous exotherm started, and the ice bath was re-applied. The mixture was cooled to room temperature and stirred for 1 h, then the solution was washed with water (100 mL), stirred with 10% aqueous sodium thiosulfate pentahydrate (75 mL) for 10 min, and separated. The organic solution was washed with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride (75 mL each), dried (Na2SO4), and concentrated to 30 mL volume. The solution was added to a silica gel column (˜400 cc) and eluted with dichloromethane to afford (after very gentle concentration of appropriate fractions) 5-allylcyclopent-2-enone (3.95 g, 75%) as a very pale yellow oil. NMR (CDCl3): δ 7.61 (m, 1 H), 6.12 (m, 1 H), 5.60-5.75 (m, 1 H) 4.90-5.05 (m, 2 H), 2.7-2.80 (m, 1H), 2.45-2.55 (m, 1H), 2.30-2.40 (m, 2 H), 2.05-2.15 (m, 1 H).
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Synthesis routes and methods II

Procedure details

A stirred, ice cold (3° C.) solution of 2-allyl-5-(phenylselanyl)cyclopentanone, mixture of isomers (12.0 g, 43 mmol) in dichloromethane (200 mL) in a 1 L round bottomed-flask equipped for boil-over containment was treated with saturated aqueous ammonium chloride (45 mL), then dropwise with 30% aqueous hydrogen peroxide (22 mL), and slowly carefully warmed to room temperature. At approximately 20° C. a vigorous exotherm started, and the ice bath was re-applied. The mixture was cooled to room temperature and stirred for 1 h, then the solution was washed with water (100 mL), stirred with 10% aqueous sodium thiosulfate pentahydrate (75 mL) for 10 min, and separated. The organic solution was washed with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride (75 mL each), dried (Na2SO4), and concentrated to 30 mL volume. The solution was added to a silica gel column (˜400 cc) and eluted with dichloromethane to afford (after very gentle concentration of appropriate fractions) 5-allylcyclopent-2-enone (3.95 g, 75%) as a very pale yellow oil. NMR (CDCl3): δ 7.61 (m, 1 H), 6.12 (m, 1 H), 5.60-5.75 (m, 1 H), 4.90-5.05 (m, 2 H), 2.70-2.80 (m, 1H), 2.45-2.55 (m, 1 H), 2.30-2.40 (m, 2 H), 2.05-2.15 (m, 1 H).
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2-allyl-5-(phenylselanyl)cyclopentanone
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Synthesis routes and methods III

Procedure details

An ice cold (3° C.) solution of 2-phenylselenyl-5-(propene-3-yl)cyclopentanone, (mixture of isomers, (12.0 g, 43 mmol)) in methylene chloride (200 mL) was stirred in a 1 L round bottomed-flask that was equipped for boil-over containment. To this solution was added saturated aqueous ammonium chloride (45 mL), followed by dropwise addition of a 30% aqueous solution of hydrogen peroxide (22 mL). The reaction mixture was then slowly warmed to room temperature with intermittent cooling, as necessary, to prevent excess bubbling and boil-over. After stirring at room temperature for an additional hour the solution was washed with water (100 mL), followed by stirring with 10% aqueous sodium thiosulfate pentahydrate (75 mL) for 10 min, and the aqueous and organic layers were then allowed to separate. The organic solution was washed with saturated aqueous sodium bicarbonate and brine (75 mL each), dried using Na2SO4 and concentrated to a volume of about 30 mL. Purification of the crude reaction was effected by loading the crude mixture onto a silica gel column (˜400 cc) using methylene chloride as the eluting solvent. Concentration of the appropriate fractions afforded 5-(propene-3-yl)cyclopent-2-enone (3.95 g, 75%) as a very pale yellow oil. NMR (CDCl3): δ 7.61 (m, 1 H), 6.12 (m, 1 H), 5.60-5.75 (m, 1 H), 4.90-5.05 (m, 2 H), 2.70-2.80 (m, 1 H), 2.45-2.55 (m, 1 H), 2.30-2.40 (m, 2 H), 2.05-2.15 (m, 1 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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